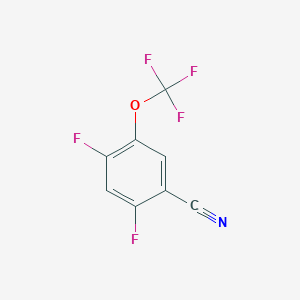

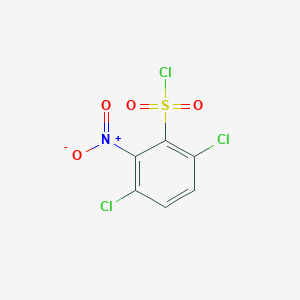

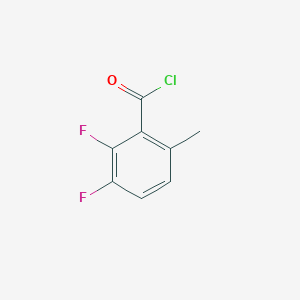

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Descripción general

Descripción

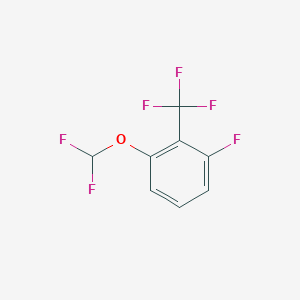

Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole group is often used in pharmaceuticals due to its bioisosteric similarity to the carboxylic acid group .

Synthesis Analysis

Tetrazoles can be synthesized through several methods. One common method is the reaction of azides with nitriles under harsh conditions, a process known as the Huisgen cycloaddition . Another method involves the Cu(I) catalyzed N2 arylation of tetrazole, which effectively prepares 2-(2H-Tetrazol-2-yl)benzoic acids and analogs with moderate yields from 2-halobenzoic acid substrates .Molecular Structure Analysis

The tetrazole ring is planar and aromatic, capable of donating or accepting protons, which makes it a useful moiety in many pharmaceuticals . It is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the N1, N2, or C5 positions .Physical And Chemical Properties Analysis

Tetrazoles are generally stable under normal conditions, but they can decompose and emit toxic nitrogen fumes when heated . They are soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

This compound was synthesized chemoselectively from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent and characterized by various spectral methods (Jayaraman, Sridharan, & Nagappan, 2010).

Chemistry of Iminofurans

The study involved the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in reaction with amines, demonstrating the formation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, determined by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Synthesis of Heterocycles

A method for the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties was developed, demonstrating the creation of complex compounds via rearrangement of related carbamoyl tetrahydrobenzo[b]thiophenes (Vasylyev et al., 1999).

Luminescence and Crystal Structure Studies

Luminescent Supramolecular Assemblies

The synthesis of stilbene carboxylic acids, tetrazolylstilbenes, and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids was reported, forming non-covalent complexes with interesting photoluminescence properties in solution, although fluorescence in solid state was nearly quenched (Osterod et al., 2001).

Crystal Structure from Laboratory X-ray Powder Diffraction Data

The study focused on benzothiophene-based compounds like 1-benzothiophene-2-carboxylic acid, revealing their extensive use in treating various diseases due to their pharmacological activities. The crystal structure of a new polymorph of this compound was determined and characterized (Dugarte-Dugarte et al., 2021).

Safety And Hazards

While specific safety data for “2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is not available, it’s important to note that tetrazoles can be explosive and should be handled with care . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-12-5-11-13-14/h5H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHUGBSZNHODFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3N=CN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.